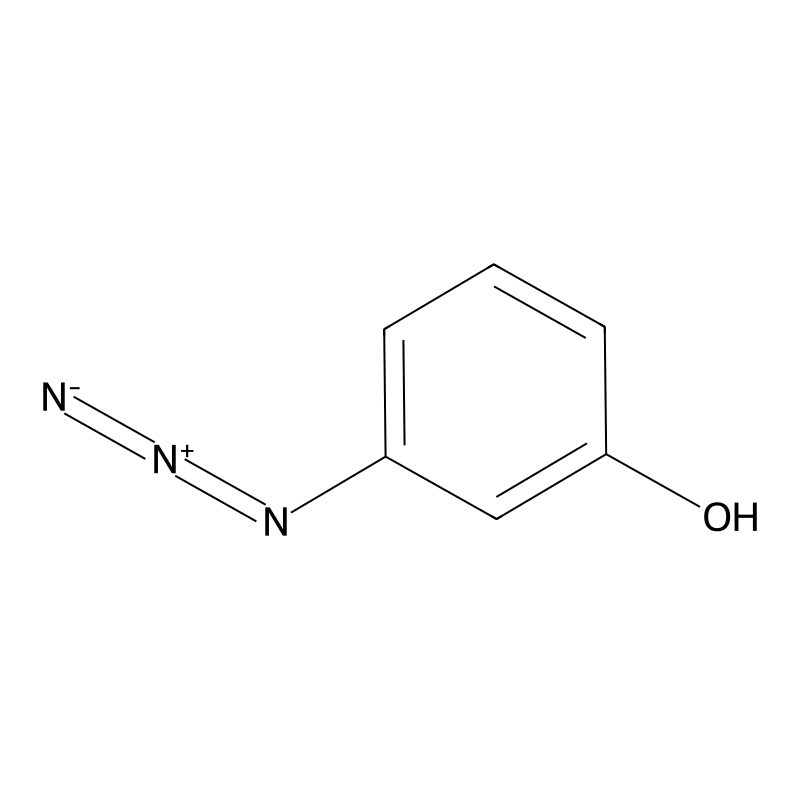

3-Azidophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Investigation of the Substituent Effects of the Azide Functional Group

Specific Scientific Field: This research falls under the field of Physical Chemistry.

Summary of the Application: The azide functional group in 3-Azidophenol has been used to investigate its electronic effect on an aromatic system . This study is significant as it provides insights into the substituent effects of the azide functional group, which is widely used in synthetic chemistry .

Methods of Application or Experimental Procedures: The gas-phase acidities of 3- and 4-azidophenol were measured using mass spectrometry and the kinetic method . The relative electronic effects of the azide substituent on an aromatic system were measured using Hammett-Taft parameters .

Results or Outcomes: The gas-phase acidities of 3- and 4-azidophenol were found to be 340.8 ± 2.2 and 340.3 ± 2.0 kcal/mol, respectively . The σF and σR values were determined to be 0.38 and 0.02, respectively, indicating that azide acts as an inductively withdrawing group but has negligible resonance contribution on the phenol .

Synthesis of Coumarin Appended 1,4-Disubstituted 1,2,3-Triazole Hybrids

Specific Scientific Field: This research falls under the field of Medicinal Chemistry.

Summary of the Application: 3-Azidophenol is used in the synthesis of coumarin appended 1,4-disubstituted 1,2,3-triazole hybrids . These hybrids are explored for their antimalarial and antioxidant activities .

Synthesis and Evaluation of (1,4-Disubstituted)-1,2,3-Triazoles as Estrogen Receptor Beta Agonists

Summary of the Application: A series of (1,4-disubstituted)-1,2,3-triazoles were prepared by reaction of azidophenols with terminal alkynes under Fokin reaction conditions . These compounds were tested for binding to Estrogen Receptor Beta (ERβ) via a ligand displacement assay .

Results or Outcomes: 1-(4-hydroxyphenyl)-α-phenyl-1,2,3-triazole-4-ethanol was found to be the most potent analog (EC 50 = 1.59 μM) . Molecular docking of the compounds within the ligand binding pocket of ERβ was performed and the docking scores exhibited a general qualitative trend consistent with the measured EC 50 values .

Investigation of the Substituent Effects of the Azide Functional Group

Summary of the Application: The electronic effect of the azide functional group on an aromatic system has been investigated using Hammett-Taft parameters obtained from the effect of azide substitution on the gas-phase acidity of phenol .

Methods of Application or Experimental Procedures: Gas-phase acidities of 3- and 4-azidophenol have been measured using mass spectrometry and the kinetic method . The relative electronic effects of the azide substituent on an aromatic system have been measured using Hammett-Taft parameters .

Results or Outcomes: The gas-phase acidities of 3- and 4-azidophenol were found to be 340.8 ± 2.2 and 340.3 ± 2.0 kcal/mol, respectively . The σF and σR values were determined to be 0.38 and 0.02, respectively, indicating that azide acts as an inductively withdrawing group but has negligible resonance contribution on the phenol .

3-Azidophenol is an organic compound with the molecular formula C₆H₅N₃O. It features an azide functional group (-N₃) attached to the meta position of a phenolic ring. This compound is notable for its unique chemical properties, particularly its reactivity due to the azide group, which can participate in various

- Nucleophilic Substitution: The azide group acts as a strong nucleophile in reactions, allowing for the synthesis of various derivatives by displacing leaving groups from alkyl halides or sulfonates .

- Click Chemistry: It can participate in copper-catalyzed azide-alkyne cycloadditions, leading to the formation of stable 1,2,3-triazoles. This reaction is highly selective and occurs under mild conditions .

- Reduction Reactions: 3-Azidophenol can be reduced to primary amines using reducing agents such as lithium aluminum hydride .

The biological activity of 3-azidophenol and other aryl azides has gained attention due to their potential applications in drug discovery. Aryl azides can act as photoaffinity labels, allowing researchers to study protein interactions and functions through covalent bonding upon UV irradiation. Additionally, they have been explored for their antimicrobial properties and potential use in cancer therapy due to their ability to selectively target cells .

Several methods exist for synthesizing 3-azidophenol:

- Direct Azidation of Phenols: A notable method involves the reaction of phenols with sodium azide in the presence of a chloroimidazolium salt. This process allows for ortho- or para-azidation depending on the substituents on the phenolic ring .

- From Aryl Amines: Another approach involves converting aryl amines to aryl azides through diazotization followed by treatment with sodium azide .

- Using Aryl Halides: Aryl halides can also be converted into aryl azides via nucleophilic substitution with sodium azide .

3-Azidophenol has several applications in various fields:

- Chemical Biology: It serves as a tool for studying biomolecular interactions and pathways due to its ability to form covalent bonds with target molecules.

- Material Science: Its unique properties make it useful in polymer chemistry and the development of functional materials.

- Pharmaceuticals: The compound is being investigated for potential therapeutic applications, particularly in targeted drug delivery systems and as a precursor for bioactive compounds.

Interaction studies involving 3-azidophenol often focus on its reactivity with biological macromolecules. For instance, its ability to form covalent bonds upon UV activation allows it to label proteins selectively, facilitating the study of protein dynamics and interactions within cellular environments. Additionally, research has indicated that azide-containing compounds can interact with various enzymes and receptors, influencing biochemical pathways .

Several compounds share structural features with 3-azidophenol, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Azidophenol | Para-substituted | Similar reactivity but different regioselectivity |

| 2-Azidophenol | Ortho-substituted | Higher steric hindrance affecting reactivity |

| Phenyl Azide | Aryl Azide | Lacks hydroxyl group; used primarily in click chemistry |

| Benzyl Azide | Aliphatic Azide | More stable; used in organic synthesis |

Uniqueness of 3-Azidophenol

3-Azidophenol's uniqueness lies in its combination of an electron-donating hydroxyl group and a highly reactive azide group. This configuration enhances its nucleophilicity compared to other aryl azides, making it particularly valuable in synthetic organic chemistry and biological applications.

The photochemical activation of 3-azidophenol represents a fundamental process in modern organic photochemistry, wherein ultraviolet irradiation triggers the systematic decomposition of the azido functional group to generate highly reactive nitrene intermediates [1] [2] [3]. Upon exposure to ultraviolet light in the wavelength range of 250-350 nanometers, 3-azidophenol undergoes rapid photodissociation with the elimination of molecular nitrogen, resulting in the formation of both singlet and triplet phenylnitrene species [4] [5].

The mechanistic pathway for nitrene generation begins with the absorption of ultraviolet photons by the azido chromophore, which preferentially absorbs at wavelengths between 254 and 365 nanometers [6] [7]. The photolysis process demonstrates remarkable efficiency, with quantum yields typically ranging from 0.1 to 1.0 depending on the specific reaction conditions and solvent environment [8] [9]. Recent ultrafast spectroscopic studies have revealed that the azide excited state exhibits extremely short lifetimes, with para-biphenyl azide showing an excited singlet state lifetime of only 100 femtoseconds, while ortho-azide isomers demonstrate slightly longer lifetimes of approximately 450 femtoseconds [3].

The El-Sayed rules play a crucial role in determining the spin multiplicity of the resulting nitrene intermediates, with computational studies demonstrating that both singlet and triplet phenylnitrene can be formed through independent decomposition pathways [4]. The formation of these intermediates occurs through two distinct channels that yield alternatively singlet and triplet phenylnitrene, with the energetic and spatial conjunction of intersystem crossing and conical intersection geometries separated by only 0.016 Angstroms and differing by merely 2 kilocalories per mole [4]. This precise geometric and energetic alignment enables the selective formation of different nitrene spin states without violating angular momentum conservation laws.

Matrix isolation studies conducted at temperatures ranging from 10 to 77 Kelvin have provided invaluable insights into the structure and reactivity of these transient nitrene intermediates [10] [11]. Under these cryogenic conditions, the photogenerated nitrenes can be stabilized sufficiently for detailed spectroscopic characterization using infrared, ultraviolet-visible, and electron paramagnetic resonance techniques [12] [13]. The stabilization achieved through matrix isolation has enabled researchers to observe the characteristic absorption bands of singlet nitrenes at approximately 350 nanometers and triplet nitrenes through their distinctive electron paramagnetic resonance signatures [3] [13].

Matrix Isolation Spectroscopy of Transient Species

Matrix isolation spectroscopy has emerged as the preeminent analytical technique for the characterization of photochemically generated nitrene intermediates from 3-azidophenol, providing unprecedented molecular-level insights into the structure and dynamics of these highly reactive transient species [10] [11] [13]. The fundamental principle underlying this approach involves the isolation of individual molecules within inert solid matrices, typically composed of argon or nitrogen, maintained at cryogenic temperatures between 10 and 77 Kelvin [12] [14]. Under these conditions, molecular diffusion is effectively inhibited, enabling the stabilization and spectroscopic investigation of species that would otherwise undergo rapid secondary reactions or decomposition at ambient temperatures.

The infrared spectroscopic signatures obtained through matrix isolation studies reveal distinctive vibrational fingerprints that enable the unambiguous identification of different nitrene intermediates and their subsequent transformation products [10] [13]. Singlet phenylnitrenes generated from 3-azidophenol photolysis exhibit characteristic carbon-nitrogen stretching frequencies in the range of 1500-1600 wavenumbers, while the corresponding triplet species display different spectral patterns due to their alternative electronic configurations [15] [13]. Time-resolved infrared spectroscopy has complemented these steady-state measurements by providing kinetic information about the formation and decay of nitrene intermediates, with detection capabilities extending into the nanosecond and picosecond time regimes [1] [3].

Electron paramagnetic resonance spectroscopy of matrix-isolated samples has proven particularly valuable for the characterization of triplet nitrene species, which possess unpaired electron spins that generate distinctive magnetic resonance signatures [15] [12]. The hyperfine coupling patterns observed in these spectra provide detailed information about the electronic structure and spin density distribution within the nitrene intermediates. Furthermore, the combination of electron paramagnetic resonance with ultraviolet-visible absorption spectroscopy has enabled comprehensive electronic structure determination, with triplet nitrenes typically exhibiting broad absorption features in the visible region of the electromagnetic spectrum [13] [14].

Advanced matrix isolation techniques have also facilitated the investigation of secondary photochemical processes, including the ring expansion reactions that convert phenylnitrenes into seven-membered azepine derivatives [16] [13]. These transformations can be monitored in real-time by observing the characteristic infrared absorption changes that accompany the structural rearrangement from six-membered aromatic rings to seven-membered heterocyclic systems. The ability to control reaction conditions precisely through temperature variation and selective irradiation wavelengths has provided researchers with unprecedented control over the photochemical reaction pathways and product distributions [17] [16].

The spectroscopic data obtained from matrix isolation studies have been instrumental in validating theoretical predictions from quantum chemical calculations, particularly those employing complete active space self-consistent field and multiconfigurational perturbation theory methods [4]. These computational approaches have provided complementary insights into the potential energy surfaces governing nitrene formation and rearrangement, with excellent agreement observed between experimental vibrational frequencies and those predicted through density functional theory calculations [1] [15]. The convergence of experimental and theoretical approaches has established matrix isolation spectroscopy as an indispensable tool for understanding the fundamental photochemistry of azidophenol derivatives and related aromatic azide compounds.

Crosslinking Applications in Protein Engineering

The photochemical generation of nitrene intermediates from 3-azidophenol has revolutionized protein engineering through the development of highly efficient crosslinking methodologies that enable precise mapping of protein-protein interactions and structural characterization of complex biological assemblies [18] [19] [20]. These applications exploit the exceptional reactivity of photogenerated nitrenes toward a broad spectrum of amino acid residues, including lysine, cysteine, tyrosine, tryptophan, and histidine, thereby providing unprecedented opportunities for covalent modification of proteins under mild physiological conditions [19] [21] [22].

The mechanism underlying protein crosslinking involves the initial incorporation of azidophenol derivatives into target proteins through either genetic code expansion methodologies or chemical conjugation strategies [19] [20]. Upon ultraviolet irradiation, the azido functional groups undergo rapid photolysis to generate highly electrophilic nitrene intermediates that can insert into carbon-hydrogen and nitrogen-hydrogen bonds or undergo addition reactions with nucleophilic amino acid side chains [21] [23]. This process achieves crosslinking efficiencies ranging from 50 to 95 percent, depending on the specific protein system and reaction conditions employed [18] [19].

Genetically encoded photo-crosslinkers based on azidophenol derivatives have demonstrated remarkable success in live cell applications, enabling the capture of transient protein-protein interactions that would otherwise be undetectable through conventional biochemical approaches [19] [20]. The incorporation of these unnatural amino acids through amber codon suppression has been successfully implemented in both Escherichia coli and mammalian cell systems, with crosslinking reactions typically requiring irradiation times ranging from 30 seconds to 15 minutes depending on the specific application [19] [23]. The rapid kinetics of nitrene formation and subsequent crosslinking enable the capture of even highly dynamic protein interactions occurring on millisecond to second timescales.

Site-selective crosslinking applications have proven particularly valuable for structural biology investigations, where precise placement of crosslinking reagents at specific amino acid positions enables the determination of interresidue distances and protein complex architectures [19] [20]. The development of proximity-driven crosslinking strategies has enhanced the specificity of these applications, with studies demonstrating that crosslinking efficiency correlates strongly with the spatial separation between the photoreactive group and target amino acids [19]. Distance constraints derived from crosslinking experiments have been successfully integrated with computational modeling approaches to generate high-resolution structural models of protein complexes that are challenging to characterize through traditional crystallographic or nuclear magnetic resonance methods.

The temporal control afforded by photochemical activation represents a significant advantage over conventional chemical crosslinking reagents, enabling researchers to capture protein conformational states that exist only under specific physiological conditions [18] [23]. This capability has proven particularly valuable for investigating stimulus-dependent protein interactions, such as those occurring during signal transduction cascades or in response to environmental perturbations [19]. Recent advances have extended these methodologies to include red-light activation systems, thereby reducing potential photodamage to biological samples and enabling deeper tissue penetration for in vivo applications [5] [23].